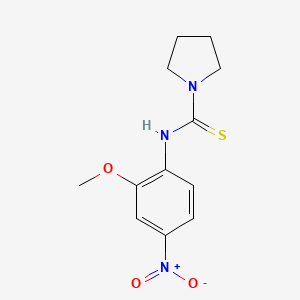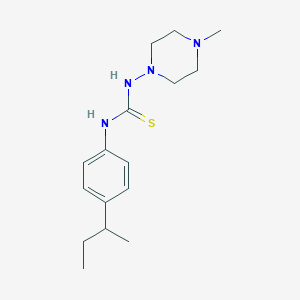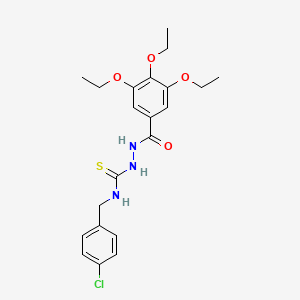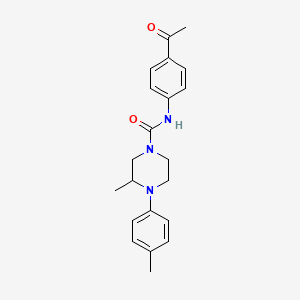
N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide, also known as MNPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPT is a thioamide derivative of pyrrolidine, which is a five-membered heterocyclic organic compound.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and differentiation. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has been reported to exhibit a wide range of biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory mediators. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has some limitations for lab experiments, such as its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide. One potential direction is to investigate the structure-activity relationship of N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide and its derivatives to identify compounds with improved biological activities. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide in vivo to evaluate its potential as a therapeutic agent. Additionally, the development of new synthetic methods for N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide and its derivatives could lead to the discovery of novel compounds with improved properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N-(2-methoxy-4-nitrophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-18-11-8-9(15(16)17)4-5-10(11)13-12(19)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIDSEOOOHWMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)



![2-{[(4-sec-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4118924.png)

![N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4118935.png)
![ethyl 4-({[2-(3-methyl-4-nitrobenzoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4118945.png)
![methyl 5-benzyl-2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118952.png)

![dimethyl 3-methyl-5-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118973.png)